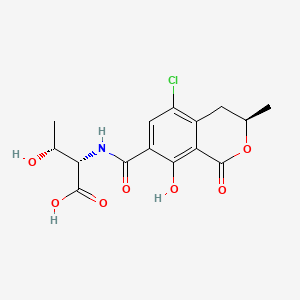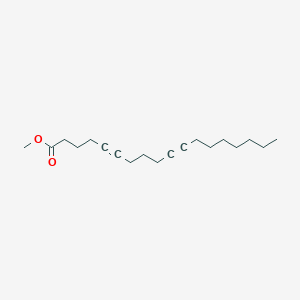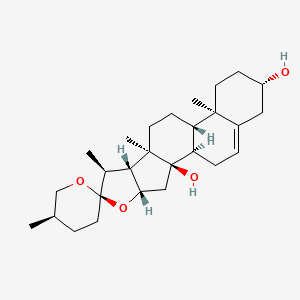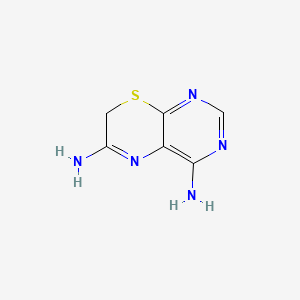
1,4,2-Benzodithiazine, 3-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,2-Benzodithiazine, 3-(methylthio)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound belongs to the class of benzodithiazines, which are known for their unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,2-Benzodithiazine, 3-(methylthio)- typically involves the reaction of thiophenols with imidoyl chlorides. The process begins with the nucleophilic substitution at the imine carbon atom by the thiol sulfur atom, followed by intramolecular sulfonylation of the benzene ring . This method is efficient and allows for the construction of the benzodithiazine scaffold under mild conditions.
Industrial Production Methods: Industrial production of 1,4,2-Benzodithiazine, 3-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1,4,2-Benzodithiazine, 3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodithiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiazines .
科学研究应用
1,4,2-Benzodithiazine, 3-(methylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,4,2-Benzodithiazine, 3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, leading to various biological effects. Additionally, it may interact with cellular receptors and ion channels, modulating their activity and resulting in therapeutic outcomes .
相似化合物的比较
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzoxathiazine-2,2-dioxide: Exhibits growth-stimulating activity on plants.
Uniqueness: 1,4,2-Benzodithiazine, 3-(methylthio)- stands out due to its unique structural features and diverse biological activities
属性
CAS 编号 |
59103-15-0 |
|---|---|
分子式 |
C8H7NS3 |
分子量 |
213.3 g/mol |
IUPAC 名称 |
3-methylsulfanyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS3/c1-10-8-9-12-7-5-3-2-4-6(7)11-8/h2-5H,1H3 |
InChI 键 |
GGKGFNMFIAJYLG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NSC2=CC=CC=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)

![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

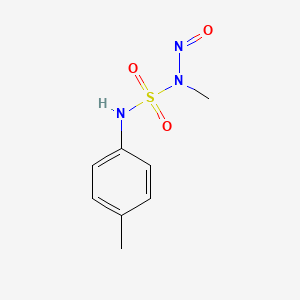
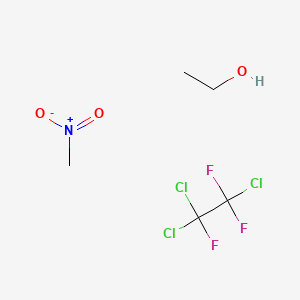
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
